Cas no 1170830-85-9 (1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one)
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
- 5,6,7,8-Tetrahydro-2
- 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one HCl
- 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride
- 5,6,7,8-Tetrahydro-2H-[2,6]naphthyridin-1-one
- AK-80036
- ANW-75227
- FT-0675035
- KB-41244
- RP09179
- 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one
- MFCD12026312
- 2,6-Naphthyridin-1(2H)-one, 5,6,7,8-tetrahydro-
- DB-060960
- CS-0139588
- 1170830-85-9
- DTXSID50656814
- AKOS015949565
- EN300-196638
- 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one
- DS-17887
- J-516483
- SCHEMBL16064614
- SY130901
- W-204920
- SB21533
-
- MDL: MFCD12026312
- Inchi: 1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11)
- InChI Key: JRVUVVBQMXFJTH-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=CN1)CNCC2
Computed Properties
- Exact Mass: 150.079312947g/mol
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 41.1Ų
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH101-50mg |
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one |
1170830-85-9 | 95+% | 50mg |
810.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH101-200mg |
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one |
1170830-85-9 | 95+% | 200mg |
2430.0CNY | 2021-08-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39951-0.25g |
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one |
1170830-85-9 | 97% | 0.25g |
3069.00 | 2021-06-01 | |
| TRC | T294125-100mg |
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one |
1170830-85-9 | 100mg |
$201.00 | 2023-05-17 | ||
| TRC | T294125-1g |
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one |
1170830-85-9 | 1g |
$ 1300.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25840-250mg |
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one |
1170830-85-9 | 95% | 250mg |
¥889.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25840-100mg |
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one |
1170830-85-9 | 95% | 100mg |
¥356.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25840-1g |
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one |
1170830-85-9 | 95% | 1g |
¥3553.0 | 2024-07-18 | |
| abcr | AB480178-250 mg |
5,6,7,8-Tetrahydro-2H-[2,6]naphthyridin-1-one |
1170830-85-9 | 250mg |
€536.90 | 2023-06-15 | ||
| abcr | AB480178-1 g |
5,6,7,8-Tetrahydro-2H-[2,6]naphthyridin-1-one |
1170830-85-9 | 1g |
€894.50 | 2023-06-15 |
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one Suppliers
1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one
Recent Advances in the Study of 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one (CAS: 1170830-85-9)
The compound 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one (CAS: 1170830-85-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is of particular interest for its role as a key intermediate in the synthesis of pharmacologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable advancements involves the use of 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one as a building block for the synthesis of novel PI3K/mTOR dual inhibitors. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against both PI3K and mTOR pathways, which are critical in cancer cell proliferation and survival. The study highlighted the compound's ability to improve selectivity and reduce off-target effects compared to earlier generations of inhibitors.
Another significant development is the application of this scaffold in the design of selective BET bromodomain inhibitors. A 2024 study in ACS Chemical Biology reported that modifications to the 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one core structure resulted in compounds with enhanced binding affinity and pharmacokinetic properties. These findings open new avenues for treating diseases such as inflammation and oncology, where BET proteins play a crucial regulatory role.
In addition to its therapeutic potential, recent synthetic methodologies have focused on optimizing the production of 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one. A 2023 publication in Organic Process Research & Development detailed a scalable and cost-effective route for its synthesis, addressing previous challenges related to yield and purity. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial research settings.
Looking ahead, the versatility of 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one suggests its continued relevance in drug discovery. Ongoing research is exploring its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other emerging therapeutic modalities. As the understanding of its pharmacological properties deepens, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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